molecular formula C14H10BrClO2 B320422 2-Bromo-4-chlorophenyl 2-methylbenzoate

2-Bromo-4-chlorophenyl 2-methylbenzoate

Cat. No.: B320422
M. Wt: 325.58 g/mol
InChI Key: ZVKONQGAWDTWFA-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenyl 2-methylbenzoate is a halogenated aromatic ester of significant interest in advanced chemical synthesis and pharmaceutical research. This compound features both bromo and chloro substituents on its phenyl ring, which are known to enhance lipophilicity and improve membrane penetration, thereby facilitating the study of bioactive molecule transport . Halogenated aromatic compounds serve as critical intermediates in the development of novel chemical entities. Researchers utilize related bromo- and chloro-substituted structures in the synthesis of Schiff base ligands for investigating antimicrobial and antioxidant agents , as well as in the construction of more complex molecules for probing biological pathways . The specific steric and electronic properties conferred by the 2-bromo-4-chlorophenyl group make it a valuable scaffold in metallodrug development and material science . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Buyers assume responsibility for confirming product identity and purity to ensure suitability for their specific research applications.

Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

(2-bromo-4-chlorophenyl) 2-methylbenzoate

InChI

InChI=1S/C14H10BrClO2/c1-9-4-2-3-5-11(9)14(17)18-13-7-6-10(16)8-12(13)15/h2-8H,1H3

InChI Key

ZVKONQGAWDTWFA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Synthesis of the Phenolic Moiety: 2 Bromo 4 Chlorophenol

The synthesis of 2-bromo-4-chlorophenol (B154644) can be achieved through the selective halogenation of a simpler phenol (B47542) precursor. One highly effective and regioselective method involves the bromination of 2-chlorophenol (B165306). Reacting 2-chlorophenol with bromine in an inert solvent such as chlorobenzene, in the presence of a catalyst like triethylamine (B128534) hydrochloride, yields 4-bromo-2-chlorophenol (B165030) with high purity (99.1% yield) and minimal formation of the undesired 6-bromo isomer. google.com

An alternative route is the chlorination of 2-bromophenol (B46759). Treating 2-bromophenol with N-chlorosuccinimide (NCS) in acetonitrile, catalyzed by sulfuric acid, can produce 2-bromo-4-chlorophenol with a reported yield of 86%.

Starting MaterialReagentsSolventKey ConditionsProductYieldReference
2-ChlorophenolBromine, Triethylamine hydrochloride (catalyst)ChlorobenzeneReaction at 5°C4-Bromo-2-chlorophenol99.1% google.com
2-BromophenolN-Chlorosuccinimide (NCS), Sulfuric Acid (catalyst)AcetonitrileReaction at 20°C for 3 hours2-Bromo-4-chlorophenol86%

Final Convergent Step: Esterification

With both the 2-methylbenzoic acid and 2-bromo-4-chlorophenol (B154644) precursors available, the final step is to form the ester bond between them. While direct Fischer-Speier esterification (reacting the carboxylic acid and phenol (B47542) with an acid catalyst) is possible, it is often slow with phenols. libretexts.org A more efficient and widely used method is to first activate the carboxylic acid.

The most common activation strategy is the conversion of 2-methylbenzoic acid to its corresponding acyl chloride, 2-methylbenzoyl chloride, as described in section 2.3. prepchem.com This highly reactive acyl chloride can then be coupled with 2-bromo-4-chlorophenol to form the final ester, 2-bromo-4-chlorophenyl 2-methylbenzoate (B1238997). This type of reaction, involving the acylation of a phenol with an acyl chloride in the presence of a base, is known as the Schotten-Baumann reaction. doubtnut.comyoutube.com The reaction is typically performed in the presence of an aqueous base like sodium hydroxide (B78521) or an organic base like pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct and, in the case of NaOH, to generate the more nucleophilic phenoxide ion. libretexts.orgdoubtnut.comyoutube.com

A divergent synthetic pathway for 2-bromo-4-chlorophenyl 2-methylbenzoate is theoretically possible but practically less common and more complex than the convergent approach. Such a strategy would involve starting with a single, simpler precursor and applying a series of reactions to introduce the necessary functional groups and substituents in a stepwise fashion.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Chlorophenyl 2 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons in 2-Bromo-4-chlorophenyl 2-methylbenzoate (B1238997). The spectrum would be expected to show signals corresponding to the aromatic protons on both the 2-bromo-4-chlorophenyl and the 2-methylbenzoyl moieties, as well as a distinct signal for the methyl group protons. The chemical shifts (δ), integration values (number of protons), and coupling patterns (multiplicity) would allow for the precise assignment of each proton. For instance, the protons on the substituted rings would exhibit complex splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling with adjacent protons.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. A ¹³C NMR spectrum of 2-Bromo-4-chlorophenyl 2-methylbenzoate would display a series of peaks, each corresponding to a unique carbon atom. The chemical shift of each peak provides information about the electronic environment of the carbon atom. Key signals would include the carbonyl carbon of the ester group (typically in the 160-170 ppm range), aromatic carbons, and the methyl carbon. The signals for the carbon atoms directly bonded to the bromine and chlorine atoms would also be identifiable by their characteristic chemical shifts.

Table 1: Predicted NMR Data for this compound Specific experimental data for this compound is not available in the provided search results. The table below is a representation of how such data would be presented.

TechniqueExpected Chemical Shift (δ, ppm)Assignment
¹H NMR~2.5-CH₃
¹H NMR7.0 - 8.0Aromatic Protons
¹³C NMR~20-CH₃
¹³C NMR110 - 150Aromatic Carbons
¹³C NMR~165C=O (Ester)

To unambiguously assign all proton and carbon signals and to confirm the connectivity, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would establish proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms. The HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the ester linkage between the 2-methylbenzoyl group and the 2-bromo-4-chlorophenoxy moiety.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester linkage, C-H stretching for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic rings. The presence of carbon-halogen bonds (C-Br and C-Cl) would also give rise to absorptions in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound Specific experimental data for this compound is not available in the provided search results. The table below is a representation of how such data would be presented.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchMethyl (-CH₃)
1740-1720C=O StretchEster
1600-1450C=C StretchAromatic Ring
1300-1000C-O StretchEster
~700-500C-Br StretchBromo-aromatic
~800-600C-Cl StretchChloro-aromatic

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, which is a definitive indicator for the presence of these halogens. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for esters include cleavage of the ester bond, which would result in fragment ions corresponding to the 2-methylbenzoyl and the 2-bromo-4-chlorophenoxy moieties.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Specific experimental data for the bond lengths, bond angles, and dihedral angles of this compound are not available in the searched scientific literature.

Analysis of Crystal Packing and Unit Cell Parameters

Detailed information regarding the crystal packing and unit cell parameters for this compound is not publicly available based on the conducted searches.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Chlorophenyl 2 Methylbenzoate

Density Functional Theory (DFT) Studies

DFT has become a powerful tool for investigating the properties of organic molecules. For compounds structurally similar to 2-bromo-4-chlorophenyl 2-methylbenzoate (B1238997), calculations are often performed using the Gaussian suite of programs with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used for its accuracy in optimizing the geometries of organic molecules. The 6-311G(d,p) basis set is commonly implemented for a precise description of the molecular orbitals. mdpi.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic transition properties. mdpi.com

In a comprehensive DFT study on a series of 2-bromo-4-chlorophenyl-2-bromobutyrate derivatives, which are structurally similar to the target compound, FMO analysis revealed significant insights. mdpi.com The analysis showed that substituents on the phenyl rings could modulate the HOMO-LUMO energy gap. For instance, one derivative (5c in the study) was found to be the most reactive, with a HOMO-LUMO band gap of 4.27 eV, while another (5f) was the most stable, with a gap of 5.19 eV. mdpi.com A smaller energy gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity.

Molecular Electrostatic Potential (MEP) analysis is another crucial component of electronic structure studies. The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for predicting how the molecule will interact with other reagents. mdpi.com

Table 1: FMO Analysis of Structurally Related Phenyl Ester Derivatives Data sourced from a DFT study on 2-bromo-4-chlorophenyl-2-bromobutyrate derivatives. mdpi.com

CompoundE(HOMO) (eV)E(LUMO) (eV)Energy Gap (eV)
5c -6.89-2.624.27
5f -7.22-2.035.19

Theoretical vibrational frequency calculations are essential for two primary reasons: to correlate calculated frequencies with experimental data from techniques like FTIR and FT-Raman spectroscopy, and to confirm that an optimized geometry represents a true energy minimum on the potential energy surface. researchgate.net

In computational studies of related compounds, frequency analysis is performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)). mdpi.com The absence of any imaginary (negative) frequencies in the output confirms that the calculated structure is a stable equilibrium geometry and not a transition state. mdpi.com This validation is a standard and critical step in ensuring the reliability of all other computed properties. mdpi.comresearchgate.net

Conformational Analysis and Energy Minima

The three-dimensional structure of phenyl benzoates is characterized by the relative orientation of the two aromatic rings. The flexibility of the ester linkage allows for various conformations, but the molecule will preferentially adopt the one with the minimum energy. Conformational analysis through computational methods seeks to identify these stable, low-energy structures. mdpi.comresearchgate.net

For phenyl benzoate (B1203000) derivatives, a key parameter is the dihedral angle between the planes of the two rings. X-ray diffraction studies on related compounds show that the rings are typically not coplanar. For example, in 2-chlorophenyl 4-methylbenzoate, the dihedral angle between the benzene (B151609) and benzoyl rings is 59.36 (7)°. nih.govresearchgate.net In a series of 2-(4-bromophenyl)-2-oxoethyl benzoates, the torsion angle of the connecting bridge was found to be highly flexible, ranging from 70° to 91° in most cases. researchgate.net This significant twist is due to steric hindrance between the ortho-substituents and the atoms of the opposing ring, which forces the molecule into a non-planar conformation to achieve an energy minimum.

Table 2: Dihedral Angles in Structurally Analogous Compounds

CompoundDihedral Angle Between Aromatic RingsMethod
2-Chlorophenyl 4-methylbenzoate 59.36 (7)°X-ray Diffraction
3-Chlorophenyl 4-methylbenzoate 71.75 (7)°X-ray Diffraction
4-Chlorophenyl 4-methylbenzoate 63.89 (8)°X-ray Diffraction

Data sourced from studies on substituted aryl benzoates. nih.gov

Reaction Pathway and Transition State Calculations

Computational chemistry can model reaction mechanisms, providing insights into the energies of reactants, products, and transition states. A plausible synthetic route for derivatives of 2-bromo-4-chlorophenyl esters involves a Palladium-catalyzed Suzuki cross-coupling reaction. mdpi.com This reaction is used to form a new carbon-carbon bond by coupling an organoboron compound with an organic halide.

In the synthesis of related compounds, 2-bromo-4-chlorophenyl-2-bromobutyrate was reacted with various phenyl boronic acids in the presence of a Pd(PPh₃)₄ catalyst. mdpi.com The study noted that the bromo group on the phenyl ring was selectively replaced. Computational modeling of such pathways involves optimizing the geometries of all species along the reaction coordinate, including the unstable transition states, to calculate activation energies and determine the most favorable mechanistic route.

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to predict the reactivity of a molecule. These global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. mdpi.com

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E(LUMO) - E(HOMO)) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft" and more reactive. mdpi.com

Electrophilicity Index (ω): This descriptor measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is a good indicator of a molecule's ability to act as an electrophile. mdpi.com

In the study of 2-bromo-4-chlorophenyl-2-bromobutyrate derivatives, the compound with the highest chemical hardness (2.60 eV) was the most stable, whereas the one with the lowest value was the most reactive. mdpi.com These descriptors provide a theoretical basis for understanding and predicting the chemical behavior of the molecule.

Table 3: Quantum Chemical Descriptors for Structurally Related Phenyl Ester Derivatives Data sourced from a DFT study on 2-bromo-4-chlorophenyl-2-bromobutyrate derivatives. mdpi.com

CompoundChemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
5c 2.143.98
5f 2.603.96

Reactivity Studies and Mechanistic Insights of 2 Bromo 4 Chlorophenyl 2 Methylbenzoate

Reactions at the Ester Linkage

The ester group in 2-Bromo-4-chlorophenyl 2-methylbenzoate (B1238997) is a key site for nucleophilic attack, enabling reactions such as hydrolysis and transesterification through nucleophilic acyl substitution pathways.

Hydrolysis is the cleavage of the ester bond by water, which can be catalyzed by either acid or base. libretexts.org Under basic conditions, a process known as saponification, the hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This addition-elimination process results in the formation of a carboxylate salt and 2-bromo-4-chlorophenol (B154644). masterorganicchemistry.com Acid-catalyzed hydrolysis, a reversible process, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org To drive the reaction to completion, it is often necessary to use an excess of water or remove one of the products. libretexts.org

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. google.com This reaction can also be catalyzed by either an acid or a base. In the context of 2-Bromo-4-chlorophenyl 2-methylbenzoate, reacting it with a different alcohol (R'-OH) would lead to the formation of a new ester (2-methylbenzoate ester of R'-OH) and 2-bromo-4-chlorophenol.

ReactionReagentsProductsConditions
Basic HydrolysisNaOH (aq)Sodium 2-methylbenzoate, 2-Bromo-4-chlorophenolTypically heated
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (catalyst)2-Methylbenzoic acid, 2-Bromo-4-chlorophenolReversible, requires excess water
TransesterificationR'-OH, Acid or Base catalyst2-Methylbenzoyl-OR', 2-Bromo-4-chlorophenolEquilibrium-driven

Nucleophilic acyl substitution is a fundamental reaction class for esters. openstax.org The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (in this case, the 2-bromo-4-chlorophenoxide) is eliminated, regenerating the carbonyl group. masterorganicchemistry.comopenstax.org The reactivity of the carboxylic acid derivative is influenced by the nature of the leaving group; better leaving groups are weaker bases. youtube.com

A variety of nucleophiles can be employed in these reactions. For instance, reaction with ammonia (B1221849) or primary/secondary amines would lead to the formation of the corresponding amide (2-methylbenzamide). This process, known as aminolysis, is a common method for synthesizing amides from esters.

Reactions Involving the Aryl Halide Moieties (Bromine and Chlorine)

The bromine and chlorine substituents on the phenyl ring of this compound are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis. mdpi.com For substrates like this compound, the difference in reactivity between the C-Br and C-Cl bonds can potentially allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is widely used for the formation of C-C bonds. nih.gov For this compound, a Suzuki coupling with an arylboronic acid would likely occur selectively at the C-Br bond under appropriate conditions, yielding a biaryl product. nih.gov

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Similar to the Suzuki coupling, the Heck reaction of this compound would be expected to occur preferentially at the more reactive C-Br bond.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has broad applicability in the synthesis of aryl amines. wikipedia.org Again, selective amination at the C-Br position of this compound would be the anticipated outcome.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Expected Product Feature
Suzuki-MiyauraR-B(OH)₂Pd(0) catalyst, BaseC-C bond formation
HeckAlkenePd catalyst, BaseC-C bond with alkene
Buchwald-HartwigR₂NHPd catalyst, BaseC-N bond formation

The catalytic cycles of the Suzuki, Heck, and Buchwald-Hartwig reactions all involve a crucial step known as oxidative addition . wikipedia.org In this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, leading to a palladium(II) intermediate. wikipedia.org The rate of oxidative addition is generally faster for C-Br bonds than for C-Cl bonds, which provides the basis for the selective reactivity observed in many cross-coupling reactions. For this compound, the oxidative addition of a Pd(0) complex would preferentially occur at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of this compound, the ester group is an electron-withdrawing group, but it is not as strongly activating as a nitro group, for example. The bromine and chlorine atoms themselves are deactivating. Therefore, SNAr reactions with this substrate are expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles. libretexts.org The presence of the ester group meta to the chlorine and para to the bromine would provide some, albeit limited, stabilization for a Meisenheimer complex formed by nucleophilic attack at the carbon bearing the bromine.

Reactivity of the Methyl Group on the Benzoate (B1203000) Moiety

The methyl group attached to the benzoate portion of this compound is an alkyl substituent on an aromatic ring. Its reactivity is primarily influenced by its electronic and steric effects on the benzoate ring and the adjacent ester functional group.

The ortho position of the methyl group relative to the ester linkage introduces significant steric hindrance around the carbonyl carbon. This steric crowding can influence the rate of nucleophilic acyl substitution reactions at the ester carbonyl. For instance, in reactions such as hydrolysis or transesterification, the approach of a nucleophile to the carbonyl carbon may be impeded, leading to slower reaction rates compared to its meta or para isomers. psu.edu Studies on substituted methyl benzoates have shown that ortho-substituents can decrease the rate of hydrolysis due to steric factors. psu.edu

While direct studies on the reactivity of the methyl group of this compound are not extensively documented, analogies can be drawn from the behavior of similar ortho-substituted toluene (B28343) derivatives. The methyl group itself can undergo free-radical halogenation, typically in the presence of UV light or a radical initiator, to form a benzylic halide. This transformation opens up pathways for a variety of subsequent nucleophilic substitution reactions at the benzylic position.

Furthermore, the methyl group can potentially be oxidized to a carboxylic acid under strong oxidizing conditions. However, the presence of other reactive sites in the molecule, such as the bromo- and chloro-substituted phenyl ring, would likely lead to a complex mixture of products unless chemoselective reagents are employed.

The electronic effect of the methyl group is that of a weak electron-donating group through hyperconjugation and induction. This donation of electron density can slightly activate the aromatic ring towards electrophilic aromatic substitution, although the deactivating effect of the ester group would be the dominant influence. stackexchange.com

Illustrative Reactivity of the Benzylic Methyl Group (Hypothetical)

Reaction TypeReagentsPotential ProductConditions
Free-Radical BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide2-Bromo-4-chlorophenyl 2-(bromomethyl)benzoateReflux in CCl4
OxidationKMnO4, H+2-(2-Bromo-4-chlorophenoxycarbonyl)benzoic acidHeat

This table is illustrative and based on general principles of organic reactivity, not on specific experimental data for this compound.

Intermolecular Interactions and Supramolecular Chemistry of 2 Bromo 4 Chlorophenyl 2 Methylbenzoate

Halogen Bonding (XB) Phenomena

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In 2-Bromo-4-chlorophenyl 2-methylbenzoate (B1238997), both the bromine and chlorine atoms are potential halogen bond donors.

The formation of a halogen bond is dependent on the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. The strength and directionality of these bonds would be influenced by the electronegativity and polarizability of the halogen, with bromine generally forming stronger halogen bonds than chlorine. The specific bond angles and distances would need to be determined through crystallographic analysis.

Experimental confirmation of halogen bonding requires single-crystal X-ray diffraction analysis. This technique would allow for the precise measurement of interatomic distances and angles, providing definitive evidence of Br···O/N and Cl···O/N interactions that are shorter than the sum of the van der Waals radii.

Hydrogen Bonding Interactions (C-H…O)

Weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing of 2-Bromo-4-chlorophenyl 2-methylbenzoate. Aromatic C-H groups and the methyl C-H groups can act as donors, while the carbonyl oxygen of the ester group is a primary acceptor. The geometry and prevalence of these interactions would be revealed by crystallographic studies.

π-π Stacking Interactions in Solid-State Architectures

The presence of two aromatic rings (the 2-bromo-4-chlorophenyl ring and the 2-methylphenyl ring) suggests the likelihood of π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped arrangement, contributing to the stabilization of the crystal structure. The specific geometry, including the inter-planar distance and offset, would depend on the electronic and steric influences of the substituents.

Advanced Applications in Chemical Research

2-Bromo-4-chlorophenyl 2-methylbenzoate (B1238997) as a Synthetic Intermediate for Complex Molecular Architectures

The structure of 2-Bromo-4-chlorophenyl 2-methylbenzoate is particularly well-suited for its use as a synthetic intermediate in the construction of more complex molecular frameworks. The bromine atom on the phenyl ring is a key functional handle for a variety of cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for aryl halides. Research on analogous compounds, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, has demonstrated that the bromine atom on the phenyl ring can be selectively targeted for arylation. mdpi.com In a similar vein, this compound could be reacted with a wide array of boronic acids or their derivatives to introduce new aryl or vinyl substituents. This capability is crucial for building the core structures of pharmaceuticals, agrochemicals, and functional materials. For instance, the synthesis of biphenyl (B1667301) derivatives, which are central components in liquid crystals and organic light-emitting diodes (OLEDs), often relies on such cross-coupling strategies. mdpi.comiucr.org

The ester group in this compound also offers synthetic utility. It can be hydrolyzed to the corresponding phenol (B47542) (2-bromo-4-chlorophenol) and carboxylic acid (2-methylbenzoic acid), which are themselves valuable starting materials for other transformations. researchgate.net Alternatively, the ester can be cleaved under specific conditions to allow for further functionalization. acs.org This dual reactivity—at both the bromo position and the ester linkage—makes this compound a versatile building block for creating diverse and complex molecular architectures.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction TypeCoupling PartnerPotential Product ClassSignificance
Suzuki-MiyauraArylboronic AcidBiphenyl DerivativesLiquid Crystals, OLEDs, Pharmaceuticals
HeckAlkeneStilbene DerivativesOrganic Electronics, Fluorescent Probes
SonogashiraTerminal AlkyneAryl-Alkyne ScaffoldsConjugated Polymers, Natural Product Synthesis
Buchwald-HartwigAmineAryl AminesPharmaceuticals, Organic Conductors
HiyamaOrganosilaneAryl-Aryl or Aryl-Vinyl CompoundsFine Chemicals, Enantioselective Synthesis

Potential in Catalysis: Substrate or Ligand Precursor in Organic Transformations

While direct catalytic applications of this compound are not documented, its structural features suggest potential roles as either a substrate in catalyzed reactions or as a precursor for the synthesis of catalytic ligands.

As a substrate, the compound's reactivity in palladium-catalyzed cross-coupling reactions is a primary area of interest. mdpi.com The development of more efficient and selective catalysts for the transformation of aryl halides is an ongoing area of research, and this compound could serve as a model substrate for testing new catalytic systems. The presence of both bromo and chloro substituents allows for studies of selectivity, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in such reactions.

Furthermore, the hydrolysis of the ester can be a catalyzed process. Studies on substituted phenyl benzoates have explored their hydrolysis catalyzed by various species, providing insights into reaction mechanisms and catalyst efficiency. researchgate.net Zeolite catalysts have also been employed for the synthesis of phenyl benzoates, highlighting the relevance of catalysis in both the formation and transformation of this class of compounds. tandfonline.com

As a ligand precursor, this compound could be elaborated through synthetic transformations to create more complex molecules capable of coordinating to metal centers. For example, the introduction of phosphine (B1218219) or nitrogen-containing groups via cross-coupling reactions at the bromo position could yield novel ligands for various catalytic applications, including asymmetric synthesis. The field of catalysis heavily relies on the diversity of ligands to tune the reactivity and selectivity of metal catalysts.

Role in Materials Science Research (e.g., precursors for functional organic materials)

Halogenated organic compounds and phenyl benzoates are two classes of molecules that have found significant use in materials science. ncert.nic.in The combination of these features in this compound makes it a promising precursor for functional organic materials.

Phenyl benzoate (B1203000) derivatives are known to be components of liquid crystals. ncats.io The rigid aromatic core of this compound, combined with the potential for modification through its reactive bromo group, could be exploited to synthesize novel liquid crystalline materials. For example, the synthesis of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate demonstrates how such structures can be assembled into molecules with properties relevant to liquid crystal applications. iucr.orgnih.gov

The high halogen content of the molecule also suggests potential applications in the development of fire-retardant materials. Halogenated compounds are known to act as flame retardants by interrupting the radical chain reactions of combustion in the gas phase. Incorporating this molecule into polymer backbones could enhance their fire-resistant properties.

Furthermore, the modification of this compound could lead to the creation of novel polymers with tailored electronic properties. For instance, the synthesis of soluble polyimides has been achieved using phenyl benzoate derivatives. wikipedia.org By creating polymers that incorporate the dihalogenated phenyl group, it may be possible to develop materials with high refractive indices or specific charge-transport properties for applications in optics and electronics. mdpi.com

Exploration in Molecular Recognition and Self-Assembly Systems

Molecular recognition and self-assembly are cornerstones of supramolecular chemistry, enabling the construction of ordered structures with emergent functions. The non-covalent interactions that govern these processes are highly dependent on the chemical functionalities present in the constituent molecules. This compound possesses several features that make it an interesting candidate for studies in this area.

The most prominent feature is the presence of both bromine and chlorine atoms on one of the phenyl rings. These halogen atoms can participate in halogen bonding, a highly directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis basic site. Halogen bonding has emerged as a powerful tool in crystal engineering and the design of self-assembling systems. The ability of this molecule to act as a halogen bond donor could be used to direct the formation of specific supramolecular architectures in the solid state or in solution.

In addition to halogen bonding, the ester group provides a potential hydrogen bond acceptor site at the carbonyl oxygen. This allows for the possibility of forming hydrogen-bonded assemblies, either with itself or with other complementary molecules. The interplay between halogen bonding and hydrogen bonding could lead to the formation of complex and robust supramolecular structures.

The aromatic rings themselves can engage in π-π stacking interactions, which would further contribute to the stability of any self-assembled structures. ncert.nic.in The specific arrangement of substituents on the rings will influence the geometry and strength of these interactions. By studying the self-assembly behavior of this compound, researchers can gain fundamental insights into the interplay of these various non-covalent forces and potentially design new systems with applications in areas such as sensing, catalysis, and materials science.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-chlorophenyl 2-methylbenzoate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves esterification between 2-methylbenzoic acid derivatives and 2-bromo-4-chlorophenol. Key steps include:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) to generate the acyl chloride intermediate .
  • Esterification : React the acyl chloride with 2-bromo-4-chlorophenol under anhydrous conditions (e.g., in dichloromethane with a base like pyridine to scavenge HCl).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Purity (>97%) can be verified via HPLC or GC with flame ionization detection .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/chloro groups). DEPT-135 helps distinguish CH₃ groups in the 2-methylbenzoate moiety .
  • FTIR : Look for ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-Br/C-Cl vibrations at 600–800 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak ([M]⁺) at m/z 323 (C₁₄H₁₀BrClO₂) and fragmentation patterns (e.g., loss of Br or Cl groups) .

Q. What safety protocols are required for handling this compound?

Methodological Answer:

  • PPE : Impervious gloves (nitrile or neoprene), sealed goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Ensure containers are labeled with hazard symbols (e.g., "Harmful if inhaled") .
  • Waste Disposal : Segregate halogenated waste and neutralize with alkaline solutions (e.g., NaOH) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. The bromine atom’s higher leaving-group ability (vs. chlorine) can be quantified via Fukui indices or nucleophilic Parr functions .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their role in stabilizing intermediates. Compare with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) .
  • Validation : Cross-check computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For example, crystal structure data (e.g., CCDC entries) can confirm dihedral angles between aromatic rings .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded NMR regions .
  • Advanced MS/MS : Employ tandem mass spectrometry to differentiate isobaric fragments (e.g., Br vs. Cl loss pathways) .

Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the 2-methylbenzoate moiety to steer electrophilic substitution to the para position of the bromo-chloro-phenyl ring .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups while retaining the chlorine substituent .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify intermediates and adjust temperature/solvent polarity accordingly .

Q. How does the compound interact with biological targets in enzyme inhibition studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., cytochrome P450 isoforms). Focus on halogen bonding between Br/Cl and hydrophobic pockets .
  • In Vitro Assays : Perform fluorometric or colorimetric assays (e.g., IC₅₀ determination) with purified enzymes. Compare inhibition potency against analogs lacking bromine or chlorine .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to evaluate susceptibility to oxidative dehalogenation .

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